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Compound of Interest

Compound Name: 1H-indazole-5-sulfonic acid
CAS No.: 98550-01-7
Cat. No.: B1581658
Get Quote
. J

Core Identity & Structural Logic[1][2]

1H-indazole-5-sulfonic acid is a fused bicyclic heterocycle widely utilized as a scaffold in
medicinal chemistry, particularly for kinase inhibitors (e.g., MAPK, JNK pathways). Its
amphoteric nature—possessing both an acidic sulfonic group and a basic pyrazole nitrogen—
creates unique solubility and ionization profiles critical for spectral analysis.[1]
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Property Data
CAS Number 98550-01-7
C
H
Formula N
O
S
Molecular Weight 198.20 g/mol

Exists in equilibrium between 1H- and 2H-
Tautomerism forms; 1H-tautomer is thermodynamically
favored in solution (DMSO/MeOH).

Structural Numbering & Tautomerism

Correct assignment requires adherence to the IUPAC numbering system for the indazole core.
[1] The sulfonic acid substitution at position 5 significantly deshields the adjacent protons (H4
and H6) via the electron-withdrawing inductive (-I) and mesomeric (-M) effects.

double

Figure 1: Numbering of 1H-indazole-5-sulfonic acid. Red nodes (C4, C6) indicate deshielded sites.
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NMR Spectroscopy (H & C)

Protocol: Samples should be prepared in DMSO-d

due to the compound's high polarity.[1] The sulfonic acid proton is labile and often exchanges
with residual water, appearing as a broad singlet or merging with the H

O peak at 3.33 ppm.[1]

H NMR Assignment (400 MHz, DMSO-d )

The introduction of the sulfonic acid group at C5 alters the typical 1H-indazole spectrum. The
most diagnostic change is the downfield shift of H4 (peri-deshielding + ortho-EWG effect) and
H6.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Shift (
Position
ppm)

Multiplicity

Coupling (Hz)

Structural
Assignment
Logic

NH (1) 13.1-13.4

brs

Indazole N-H.
Highly
deshielded,

exchangeable.

H3 8.15-8.25

Characteristic
pyrazole proton.
[1] Minimally
affected by C5

substitution.

H4 8.30 - 8.45

Most deshielded
aromatic. Ortho
to -SO

H and spatially
close to C3.

H6 7.75-7.85

dd

Ortho to -SO

H. Shows large
ortho coupling to
H7 and small
meta coupling to
H4.

H7 7.60-7.70

Meta to -SO

H. Least affected
aromatic proton
compared to

parent indazole.

[1]

SO 4.0-6.0

brs

Highly variable.
[1] Often invisible

due to rapid
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exchange with

solvent water.[1]

Shift (
Carbon Type Assignment Note
ppm)
Ipso carbon bearin
c5 141.0 - 143.0 c peo carbor J
sulfonic acid.
Pyrazole ring carbon.
C3 134.0-135.0 CH
[1]
C7a 139.0 - 141.0 c Bridgehead carbon.[1]
C3a 123.0-124.0 c Bridgehead carbon.[1]
C4 124.0 - 125.0 CH Ortho to sulfonate.[1]
C6 127.0-128.0 CH Ortho to sulfonate.[1]
Shielded aromatic
Cc7 111.0-112.0 CH

carbon.

Mass Spectrometry (MS)[3]

Methodology: Electrospray lonization (ESI) is the preferred mode.[1] The sulfonic acid group

makes the molecule readily ionizable in Negative Mode (ESI-), which is the standard for

detection.

Fragmentation Pathway

The primary fragmentation involves the cleavage of the C-S bond, resulting in the loss of the

sulfite radical or sulfur trioxide.

o Molecular lon:
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197 [M-H]
o Base Peak:

197 (Stable sulfonate anion)

o Key Fragments (MS/MS):

o 133: Loss of SO
[M-H-64]

o 117: Loss of SO
[M-H-80]

(Formation of indazolyl anion)

Precursor lon [M-H]~
m/z 197.0

~64 Da (SOz2) \ 80 Da (SO3)

[M-H - SOs]~
m/z 117.0
(Indazolyl anion)

[M-H - SO2]-
m/z 133.0

Figure 2: ESI(-) Fragmentation pathway for 1H-indazole-5-sulfonic acid.

Click to download full resolution via product page

Infrared Spectroscopy (FT-IR)

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).[1] The spectrum is dominated
by the strong S=0 stretching vibrations and the broad hydrogen-bonded regions.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1581658/docs?utm_src=pdf-body-img#spectroscopic-characterization-guide-1h-indazole-5-sulfonic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Frequency (cm

Intensity Assignment

)

N-H stretch (Indazole)
3100 - 3400 Broad, Medium overlapped with O-H

(Sulfonic).

O-H stretch of sulfonic acid
2500 - 3000 Very Broad )

(strong H-bonding network).
1620 Medium C=N stretch (Pyrazole ring).[1]

C=C aromatic skeletal
1500, 1470 Strong o

vibrations.

S=0 asymmetric stretch
1150 - 1250 Very Strong

(Sulfonate).[1]
1020 - 1050 Strong S=0 symmetric stretch.[1]
600 - 700 Medium C-S stretch.[1]

Synthesis & Purification Context

Understanding the synthesis is crucial for interpreting impurity peaks.[1]

o Route: Direct sulfonation of 1H-indazole using oleum (fuming H

SO

) or chlorosulfonic acid.[1]

e Common Impurities:

o Disulfonic acids: If reaction temp > 160°C. Look for extra aromatic singlets in NMR.

o Regioisomers: 1H-indazole-7-sulfonic acid (rare, but possible). Identified by different

coupling patterns (H4/H5/H6 vicinal system).[1]

o Inorganic Salts: Sodium sulfate (if neutralized). Visible in Ash test, not NMR.[1]

© 2026 BenchChem. All rights reserved.

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

o ChemicalBook. (2024).[1][2] 1H-Indazole-5-sulfonic acid CAS 98550-01-7 Data. Link

+ National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Indazole
Derivatives. NIST Chemistry WebBook, SRD 69.[1][3] Link

e Fruchier, A., et al. (1977).[1] Proton NMR of Indazoles: Structural Assignments. Organic
Magnetic Resonance, 9, 235. (Foundational reference for indazole numbering and shifts).

e PubChem. (2024).[1] Compound Summary: 1H-Indazole-5-sulfonic acid.[4][5][6] National
Library of Medicine.[1] Link

¢ Sigma-Aldrich. (2024).[1] Product Specification: Indazole Derivatives. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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